phosphanium chloride CAS No. 82259-17-4](/img/structure/B14412765.png)
[1-(Methylsulfanyl)ethenyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)ethenylphosphanium chloride: is an organophosphorus compound that features a phosphonium center bonded to a triphenyl group and a methylsulfanyl-ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)ethenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with methylsulfanyl-ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 1-(Methylsulfanyl)ethenylphosphanium chloride may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(Methylsulfanyl)ethenylphosphanium chloride can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also participate in reduction reactions, particularly involving the phosphonium center.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphonium derivatives.
Substitution: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 1-(Methylsulfanyl)ethenylphosphanium chloride can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology:
Biochemical Probes: The compound can be used to study biochemical pathways involving sulfur and phosphorus atoms.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(Methylsulfanyl)ethenylphosphanium chloride exerts its effects involves interactions at the molecular level. The phosphonium center can interact with various molecular targets, influencing biochemical pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Methylsulfanyl-ethenyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness:
Combination of Functional Groups: The presence of both a phosphonium center and a methylsulfanyl-ethenyl group makes 1-(Methylsulfanyl)ethenylphosphanium chloride unique, offering a combination of reactivity and stability not found in many other compounds.
Versatility: Its ability to participate in a wide range of chemical reactions and applications in different fields highlights its versatility.
Propriétés
Numéro CAS |
82259-17-4 |
|---|---|
Formule moléculaire |
C21H20ClPS |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
1-methylsulfanylethenyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H20PS.ClH/c1-18(23-2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H2,2H3;1H/q+1;/p-1 |
Clé InChI |
FWPDROZPLXLRKE-UHFFFAOYSA-M |
SMILES canonique |
CSC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


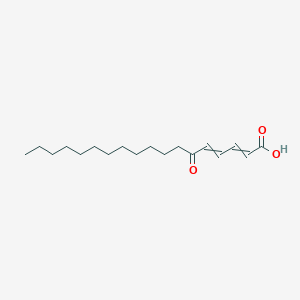
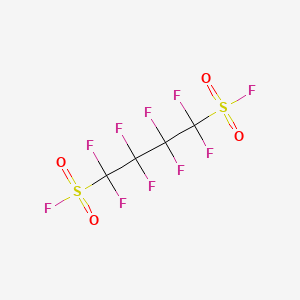


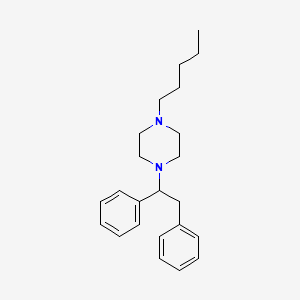
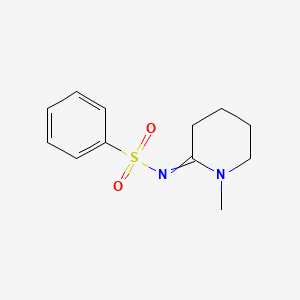
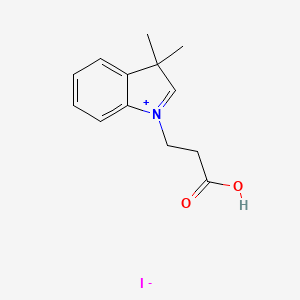

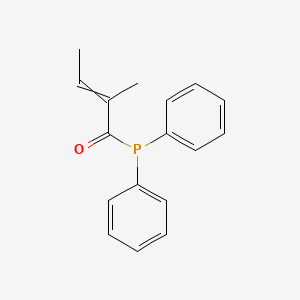
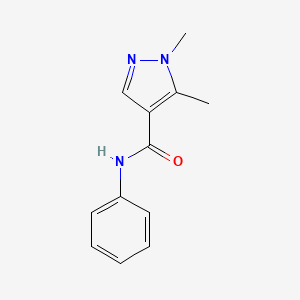
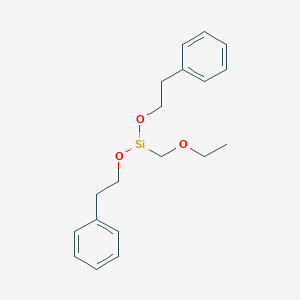
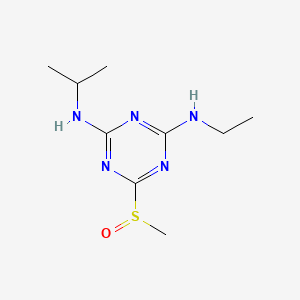
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
